molecular formula C14H14O B12903443 3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran CAS No. 88928-42-1

3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran

Cat. No.: B12903443
CAS No.: 88928-42-1
M. Wt: 198.26 g/mol
InChI Key: DEDVCHXHRANEEU-UHFFFAOYSA-N
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Description

3-Phenyl-4,5,6,7-tetrahydrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of 3-Phenyl-4,5,6,7-tetrahydrobenzofuran makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,5,6,7-tetrahydrobenzofuran typically involves multi-component domino reactions. One efficient method includes reacting phenacyl bromides, N-heterocycles, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds in the presence of a catalytic amount of DABCO (1,4-diazabicyclo [2.2.2]octane) in water under reflux . This method is advantageous due to its high diastereoselectivity, excellent yields, and environmentally friendly conditions.

Industrial Production Methods: Industrial production of 3-Phenyl-4,5,6,7-tetrahydrobenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4,5,6,7-tetrahydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .

Comparison with Similar Compounds

    4,5,6,7-Tetrahydrobenzo[b]thiophene: Similar in structure but contains a sulfur atom instead of oxygen.

    3-Methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester: A derivative with additional functional groups.

Uniqueness: 3-Phenyl-4,5,6,7-tetrahydrobenzofuran stands out due to its unique combination of a benzofuran core with a phenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields highlight its significance .

Properties

CAS No.

88928-42-1

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1-benzofuran

InChI

InChI=1S/C14H14O/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2

InChI Key

DEDVCHXHRANEEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CO2)C3=CC=CC=C3

Origin of Product

United States

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